4-(3-Butylureido)-2-methylbenzenesulfonylchloride chemical structure and properties
4-(3-Butylureido)-2-methylbenzenesulfonylchloride chemical structure and properties
An In-Depth Technical Guide to 4-(3-Butylureido)-2-methylbenzenesulfonylchloride
Abstract
This technical guide provides a comprehensive overview of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride, a key chemical intermediate with significant potential in pharmaceutical research and development. While not an active pharmaceutical ingredient (API) itself, its molecular architecture, featuring a reactive sulfonyl chloride group and a ureido moiety, positions it as a valuable building block for the synthesis of novel sulfonylurea derivatives. This document delves into the compound's physicochemical properties, molecular structure, and reactivity profile. A detailed, field-proven synthetic protocol is proposed, grounded in established organic chemistry principles for analogous compounds. Furthermore, we explore its primary application in the discovery of new therapeutic agents, particularly for type 2 diabetes, by examining the mechanism of action of the sulfonylurea class of drugs. Safety, handling, and methodological considerations are also discussed to provide a complete resource for researchers, scientists, and drug development professionals.
Introduction: The Role of Sulfonylurea Intermediates in Modern Medicine
The sulfonylurea class of compounds has been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] These drugs primarily exert their therapeutic effect by stimulating insulin secretion from the pancreatic β-cells. The development of first, second, and even third-generation sulfonylureas like Tolbutamide, Glyburide (Glibenclamide), and Glimepiride has been driven by the need for improved potency, pharmacokinetic profiles, and reduced side effects.[1][2]
Central to the synthesis of these vital medicines are reactive intermediates that allow for modular assembly and diversification. 4-(3-Butylureido)-2-methylbenzenesulfonylchloride (CAS No. 678185-73-4) emerges as a compound of significant interest in this context.[3] It is a bespoke building block, meticulously designed for the synthesis of next-generation sulfonylurea drug candidates. Its structure contains the two essential pharmacophoric elements:
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An N-butylureido group , which is critical for binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.
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A highly reactive benzenesulfonyl chloride moiety , which serves as a chemical handle for coupling with various amine-containing fragments to complete the synthesis of the target API.
This guide provides an in-depth analysis of this intermediate, offering both foundational knowledge and practical, actionable protocols to empower researchers in the field of medicinal chemistry.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key identifiers and properties for 4-(3-Butylureido)-2-methylbenzenesulfonylchloride are summarized below.
| Property | Value | Source |
| CAS Number | 678185-73-4 | [3] |
| Molecular Formula | C₁₂H₁₇ClN₂O₃S | [3] |
| Molecular Weight | 304.79 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred from related sulfonyl chlorides |
| Melting Point | Data not publicly available | - |
| Boiling Point | Decomposes upon heating | Inferred from related sulfonyl chlorides |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, Dichloromethane, Acetone) | Inferred from structural properties |
Chemical Structure and Reactivity Profile
Molecular Structure
The molecular structure of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride is defined by a central benzene ring substituted at positions 1, 2, and 4. The sulfonyl chloride group provides the primary site of reactivity, while the ureido and methyl groups modulate the compound's steric and electronic properties.
Step-by-Step Methodology
Objective: To synthesize 4-(3-Butylureido)-2-methylbenzenesulfonylchloride.
Materials:
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2-Methylaniline (o-toluidine)
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Acetic anhydride
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Chlorosulfonic acid
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Hydrochloric acid (concentrated)
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n-Butyl isocyanate
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Dichloromethane (DCM, anhydrous)
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Sodium bicarbonate
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Anhydrous sodium sulfate
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Ice
Protocol:
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Step 1: Protection of the Amine (Acetylation)
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Causality: The amino group of 2-methylaniline is protected as an acetamide to prevent it from reacting during the subsequent aggressive chlorosulfonation step. The acetamido group is an ortho-, para-directing activator, which will guide the sulfonyl chloride group to the desired para position.
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In a round-bottom flask, dissolve 2-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
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After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-water to precipitate the product, 2-methylacetanilide. Filter, wash with cold water, and dry.
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Step 2: Chlorosulfonation
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Causality: This is the key step to introduce the sulfonyl chloride functionality. Chlorosulfonic acid is a powerful reagent for this transformation. The reaction is highly exothermic and releases HCl gas, requiring careful temperature control and a well-ventilated fume hood.
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In a three-necked flask equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid (5.0 eq) and cool to 0 °C.
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Slowly and portion-wise, add the dried 2-methylacetanilide (1.0 eq) from Step 1, ensuring the temperature does not exceed 10 °C.
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Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
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Carefully pour the reaction mixture onto crushed ice. The product, 4-acetamido-2-methylbenzenesulfonyl chloride, will precipitate as a solid.
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Filter the solid, wash thoroughly with cold water, and dry under vacuum.
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Step 3: Deprotection (Hydrolysis)
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Causality: The acetyl protecting group is now removed to reveal the free amine, which is needed for the final urea formation step.
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Suspend the product from Step 2 in a mixture of water and concentrated hydrochloric acid.
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Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours until the solid dissolves and hydrolysis is complete.
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Cool the solution in an ice bath to precipitate the hydrochloride salt of 4-amino-2-methylbenzenesulfonyl chloride.
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Filter the product and dry. For the next step, the free amine can be generated by careful neutralization with a base like sodium bicarbonate.
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Step 4: Urea Formation
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Causality: The final ureido moiety is constructed via a nucleophilic addition of the free amine to the electrophilic carbon of n-butyl isocyanate. This is a highly efficient and common method for urea synthesis. [4] * Dissolve the 4-amino-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
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Add n-butyl isocyanate (1.05 eq) dropwise at room temperature.
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Stir the reaction mixture for 4-6 hours. The product, 4-(3-Butylureido)-2-methylbenzenesulfonylchloride, will often precipitate out of the solution.
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If a precipitate forms, filter the solid, wash with a small amount of cold DCM, and dry. If no precipitate forms, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
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Applications in Drug Discovery
The primary value of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride lies in its role as a precursor for synthesizing libraries of sulfonylurea compounds for screening as potential antidiabetic agents.
Mechanism of Action of Sulfonylurea Drugs
The final drug molecules synthesized from this intermediate are designed to target the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.
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Binding: The sulfonylurea drug binds with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.
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Channel Closure: This binding event induces a conformational change that closes the KATP channel.
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Depolarization: The closure of the KATP channel prevents potassium ion (K⁺) efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.
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Calcium Influx: The change in membrane potential opens voltage-gated calcium channels, leading to a rapid influx of calcium ions (Ca²⁺) into the cell.
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Insulin Release: The elevated intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. [1]
Structure-Activity Relationship (SAR) Potential
By reacting 4-(3-Butylureido)-2-methylbenzenesulfonylchloride with a diverse range of amines (R-NH₂), researchers can systematically probe the structure-activity relationships. The 'R' group can be varied to optimize:
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Potency: By introducing functionalities that enhance binding to the target receptor.
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Selectivity: To minimize off-target effects, such as binding to KATP channels in cardiac muscle.
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Pharmacokinetics: To improve absorption, distribution, metabolism, and excretion (ADME) properties, such as half-life and bioavailability.
Safety and Handling
As with all aryl sulfonyl chlorides, 4-(3-Butylureido)-2-methylbenzenesulfonylchloride should be handled with care, assuming it possesses similar hazards to compounds like p-toluenesulfonyl chloride. [5]
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Corrosive: The compound is expected to be corrosive to the skin, eyes, and respiratory tract. [6]Hydrolysis produces HCl, which contributes to its corrosive nature.
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Moisture Sensitive: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-(3-Butylureido)-2-methylbenzenesulfonylchloride is a strategically designed chemical intermediate that holds considerable promise for the advancement of medicinal chemistry, particularly in the development of novel sulfonylurea-based therapeutics. Its bifunctional nature—a reactive sulfonyl chloride for synthetic coupling and a ureido group for receptor recognition—makes it an ideal scaffold for building diverse compound libraries. This guide has provided a detailed examination of its properties, a robust synthesis protocol, and its mechanistic context in drug discovery. By leveraging this knowledge, researchers are well-equipped to utilize this potent building block in their quest for new and improved treatments for metabolic diseases.
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Stolar, T., et al. (2019). Introducing Students to Mechanochemistry via Environmentally Friendly Organic Synthesis Using a Solvent-Free Mechanochemical Preparation of the Antidiabetic Drug Tolbutamide. Journal of Chemical Education, 96(5), 999-1003. Retrieved from [Link]
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Ahmadi, A., et al. (2012). Synthesis, Antidiabetic and Hypolipidemic Activities of New Diethylamine and Triethoxysilyl Derivatives of Tolbutamide on Rats. Medicinal Chemistry, 8(5), 964-969. Retrieved from [Link]
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